molecular formula C18H16FNO5 B12462862 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione

5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione

Cat. No.: B12462862
M. Wt: 345.3 g/mol
InChI Key: MDNYDLMRUDRDCY-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione is a synthetic organic compound that features a unique combination of a fluoro-substituted isoindole core and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: The major product would be a carboxylic acid derivative.

    Reduction: The major product would be an alcohol derivative.

    Substitution: The major products would be derivatives where the fluoro group is replaced by the nucleophile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A natural product that also binds to the colchicine binding site on tubulin.

    Combretastatin: A synthetic compound with a similar mechanism of action.

    Podophyllotoxin: Another natural product that inhibits tubulin polymerization.

Uniqueness

5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione is unique due to the presence of both a fluoro group and a trimethoxyphenyl group, which may confer enhanced biological activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C18H16FNO5

Molecular Weight

345.3 g/mol

IUPAC Name

5-fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16FNO5/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-20-17(21)12-5-4-11(19)8-13(12)18(20)22/h4-8H,9H2,1-3H3

InChI Key

MDNYDLMRUDRDCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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